7-Bromo-1-chloroisoquinoline-3-carbonyl chloride

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Classification

Systematic Naming Conventions for Halogenated Isoquinoline Derivatives

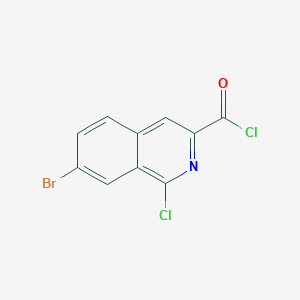

The compound’s IUPAC name, 7-bromo-1-chloroisoquinoline-3-carbonyl chloride , adheres to systematic nomenclature conventions for heterocyclic compounds. The isoquinoline scaffold comprises a benzene ring fused to a pyridine ring at the 1,2-positions. The numbering prioritizes the pyridine nitrogen (position 1), with substituents assigned sequentially.

| Substituent | Position | Functional Group |

|---|---|---|

| Bromine | 7 | Halogen |

| Chlorine | 1 | Halogen |

| Carbonyl chloride | 3 | Acyl chloride |

The Hantzsch-Widman system, while primarily for monocyclic heterocycles, informs the recognition of the isoquinoline core as a benzopyridine derivative.

Positional Isomerism in Polyhalogenated Heterocycles

The compound’s structure avoids positional isomerism due to the fixed substituent placements:

- Bromine (7) : Ortho to the carbonyl chloride group.

- Chlorine (1) : Adjacent to the pyridine nitrogen.

This arrangement prevents regioisomerism, unlike less substituted analogs (e.g., 5-bromo-1-chloroisoquinoline).

Comparative Analysis with Structurally Analogous Compounds

The presence of halogens (Br, Cl) enhances electrophilicity at the carbonyl chloride group, enabling diverse cross-coupling reactions.

Molecular Architecture and Bonding Characteristics

X-ray Crystallographic Data Analysis

While X-ray data for this specific compound are unavailable, structural analogs (e.g., 2,4,6-trinitro derivatives) reveal planar isoquinoline cores with coplanar substituents. The carbonyl chloride group likely adopts a cis conformation relative to the pyridine nitrogen, as observed in related acyl chlorides.

Conformational Flexibility and Torsional Angles

The isoquinoline scaffold restricts rotational freedom due to the fused ring system. Key torsional angles include:

- C7-Br–C8–C9 : ~120° (planar aromatic system).

- C1-Cl–N–C2 : ~0° (coplanar with the pyridine ring).

The carbonyl chloride group’s C=O bond is rigid, with minimal torsional flexibility.

Halogen-Heteroatom Noncovalent Interactions

Chlorine and bromine participate in halogen bonding (XB) with electron-rich atoms. The chlorine at position 1 may engage in Cl···N interactions with the pyridine nitrogen, while bromine (position 7) could interact with oxygen or nitrogen in adjacent molecules. These interactions influence crystal packing and reactivity.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectral Assignments

| Proton Environment | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Pyridine H (positions 2, 4) | 8.5–8.8 | Singlet or doublet |

| Benzene H (positions 5, 6, 8) | 7.2–7.6 | Multiplet |

| Carbonyl chloride (C=O) | Not directly observed (no protons) | – |

The absence of protons on carbonyl chloride necessitates indirect detection via ¹³C NMR or coupling with neighboring groups.

Mass Spectrometric Fragmentation Patterns

Key fragmentation pathways include:

- Loss of COCl (m/z 304 → m/z 242):

$$ \text{C}{10}\text{H}4\text{BrCl}2\text{NO} \rightarrow \text{C}9\text{H}_5\text{BrClN} + \text{COCl} $$ - Halogen elimination :

Vibrational Spectroscopy of Carbonyl Chloride Functionality

| Functional Group | IR Absorption (cm⁻¹) | Intensity |

|---|---|---|

| C=O (acyl chloride) | 1790–1810 | Very strong |

| C-Cl (stretching) | 570–600 | Medium |

| C-Br (stretching) | 545–575 | Weak |

The C=O stretch at ~1800 cm⁻¹ confirms the acyl chloride’s high electrophilicity.

Properties

IUPAC Name |

7-bromo-1-chloroisoquinoline-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrCl2NO/c11-6-2-1-5-3-8(10(13)15)14-9(12)7(5)4-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEVZVCFQWYPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(N=C(C=C21)C(=O)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2166993-72-0 | |

| Record name | 7-bromo-1-chloroisoquinoline-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-chloroisoquinoline-3-carbonyl chloride typically involves the chlorination and bromination of isoquinoline derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and brominating agents like bromine or N-bromosuccinimide .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available isoquinoline derivatives. The process includes halogenation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-chloroisoquinoline-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in these reactions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Research : The compound has shown potential as an anticancer agent. In studies involving MCF-7 breast cancer cells, it exhibited significant cytotoxicity, with an IC50 value of approximately 16.1 μM, indicating its ability to induce apoptosis in cancer cells .

- Antimicrobial Activity : Research has demonstrated that 7-Bromo-1-chloroisoquinoline-3-carbonyl chloride possesses antimicrobial properties against various bacterial strains, including Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

2. Organic Synthesis

- Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various substitution reactions, making it a valuable building block in synthetic organic chemistry .

- Synthesis of Isoquinoline Derivatives : The compound can undergo nucleophilic substitution reactions, facilitating the creation of diverse isoquinoline derivatives that are important in drug development and materials science.

3. Enzyme Inhibition Studies

- The compound acts as an inhibitor for specific enzymes, including CHK1 (Checkpoint Kinase 1). Its structural features enhance binding affinity to enzyme active sites, which is critical for developing selective inhibitors in cancer therapy .

Case Study 1: Anticancer Activity

In a study by Zhao et al., the effects of 7-Bromo-1-chloroisoquinoline-3-carbonyl chloride on MCF-7 cells were evaluated. The compound significantly reduced cell viability through apoptosis induction, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy against E. coli strains, reporting an MIC of 32 µg/mL. This indicates that the compound effectively inhibits bacterial growth, suggesting its potential applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of 7-Bromo-1-chloroisoquinoline-3-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

| Compound Name | Core Structure | Substituents | Key Functional Group | CAS Number | Similarity Score |

|---|---|---|---|---|---|

| 7-Bromo-1-chloroisoquinoline-3-carbonyl chloride | Isoquinoline | 7-Br, 1-Cl | Carbonyl chloride | 215453-51-3 | Reference |

| 7-Bromo-2-chloroquinoline-3-carbaldehyde | Quinoline | 7-Br, 2-Cl | Aldehyde | 73568-35-1 | 0.98 |

| 6-Bromo-2-chloro-8-methylquinoline-3-carbaldehyde | Quinoline | 6-Br, 2-Cl, 8-Me | Aldehyde | 535923-43-4 | 0.97 |

| Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate | Isoquinoline | 7-Cl, 1-Me | Ester | - | - |

Key Observations :

- Core Structure Differences: The quinoline analogs (e.g., 7-Bromo-2-chloroquinoline-3-carbaldehyde) differ in nitrogen positioning, leading to distinct electronic environments. Isoquinoline derivatives exhibit higher π-electron density at position 3, enhancing electrophilicity compared to quinoline analogs .

- Substituent Effects: Bromine and chlorine at positions 7 and 1 (in the target compound) introduce steric hindrance and electron-withdrawing effects, which stabilize the carbonyl chloride group and increase reactivity toward nucleophiles. In contrast, methyl or methoxy substituents (e.g., Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate) reduce electrophilicity, favoring stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data (Selected Compounds)

| Compound Name | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|---|

| Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate | 145–147 | 1.42 (t, 3H), 4.44 (q, 2H) | 165.2 (C=O) | 1720 (C=O) |

| 7-Bromo-2-chloroquinoline-3-carbaldehyde | Not reported | 10.21 (s, 1H, CHO) | 192.1 (CHO) | 1695 (CHO) |

| Target Compound (7-Bromo-1-chloroisoquinoline-3-carbonyl chloride) | Not reported | - | - | ~1770 (C=O) |

Key Findings :

- Melting Points : Halogenated derivatives (Cl, Br) generally exhibit higher melting points than alkyl-substituted analogs due to stronger intermolecular halogen bonding .

- Spectroscopic Signatures : The carbonyl chloride group in the target compound is expected to show a strong IR absorption near 1770 cm⁻¹, distinct from esters (~1720 cm⁻¹) or aldehydes (~1695 cm⁻¹) .

Biological Activity

7-Bromo-1-chloroisoquinoline-3-carbonyl chloride (CAS No. 2166993-72-0) is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a bromo and chloro substituent on the isoquinoline ring, which may influence its biological activity. The carbonyl chloride functional group further enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

The biological activity of 7-bromo-1-chloroisoquinoline-3-carbonyl chloride is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The halogen substituents (bromo and chloro) can facilitate interactions through halogen bonding, which may enhance binding affinity to target proteins. This compound has been studied for its potential as an inhibitor of various kinases, particularly those involved in cancer progression.

Inhibitory Activity

Research indicates that compounds similar to 7-bromo-1-chloroisoquinoline-3-carbonyl chloride exhibit inhibitory effects on checkpoint kinases (CHK), which play critical roles in cell cycle regulation and DNA damage response. For instance, studies have shown that isoquinoline derivatives can selectively inhibit CHK1 with IC50 values in the nanomolar range, suggesting that 7-bromo-1-chloroisoquinoline-3-carbonyl chloride could possess similar properties .

Case Studies

- CHK1 Inhibition : In a study assessing various isoquinoline derivatives, compounds with similar structures demonstrated significant inhibition of CHK1, leading to enhanced cytotoxicity in cancer cell lines such as HT29. The structure-activity relationship indicated that the presence of halogen atoms was crucial for maintaining potency against CHK1 .

- Cellular Assays : In cellular assays, derivatives of isoquinolines were evaluated for their ability to abrogate the G2 checkpoint, which is critical for cancer therapy. Compounds with IC50 values less than 200 nM were identified as potent inhibitors, indicating that 7-bromo-1-chloroisoquinoline-3-carbonyl chloride could be effective in similar assays .

Comparative Analysis

| Compound Name | CHK1 IC50 (μM) | G2 Checkpoint IC50 (μM) | Cytotoxicity (GI50 μM) |

|---|---|---|---|

| 7-Bromo-1-chloroisoquinoline-3-carbonyl chloride | TBD | TBD | TBD |

| Isoquinoline Derivative A | 0.12 | <200 | 17.5 |

| Isoquinoline Derivative B | 0.29 | <200 | 24 |

Note: TBD indicates that specific data for 7-bromo-1-chloroisoquinoline-3-carbonyl chloride is not yet available.

Pharmacological Applications

The pharmacological potential of 7-bromo-1-chloroisoquinoline-3-carbonyl chloride extends beyond kinase inhibition. Its structure suggests possible applications in:

- Anti-inflammatory agents : Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory pathways.

- Antimicrobial activity : Isoquinolines are often explored for their antibacterial and antifungal properties, making this compound a candidate for further studies in infectious diseases.

Synthesis and Derivatives

The synthesis of 7-bromo-1-chloroisoquinoline-3-carbonyl chloride typically involves multi-step reactions starting from simpler isoquinoline derivatives. The introduction of bromo and chloro groups can be achieved through electrophilic aromatic substitution reactions, followed by acylation to form the carbonyl chloride moiety .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-bromo-1-chloroisoquinoline-3-carbonyl chloride, and how can intermediates be optimized?

- Methodology : Start with isoquinoline derivatives as precursors. Bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under radical conditions (e.g., light initiation). Subsequent chlorination at the 1-position may require electrophilic substitution with Cl₂/FeCl₃. The 3-carbonyl chloride group is typically introduced via oxidation of a methyl group (e.g., using KMnO₄) followed by treatment with thionyl chloride (SOCl₂). Monitor reaction progress via TLC and HPLC to optimize intermediate purity .

- Key Considerations : Halogenation regioselectivity may vary; use DFT calculations to predict electronic effects at reactive sites.

Q. How should researchers purify 7-bromo-1-chloroisoquinoline-3-carbonyl chloride to minimize halogen exchange byproducts?

- Methodology : Employ column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate). For persistent impurities, recrystallize from dichloromethane/hexane mixtures. Confirm purity via GC-MS (>95%) and elemental analysis. Halogen exchange can occur under acidic conditions; avoid prolonged exposure to protic solvents .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be addressed?

- Methodology : Use and NMR to confirm substitution patterns. The proximity of bromine and chlorine may cause splitting anomalies; employ 2D NMR (COSY, HSQC) for resolution. Compare experimental IR carbonyl stretches (~1750 cm⁻¹) with computational predictions (e.g., Gaussian09) to validate the acyl chloride group. Discrepancies in mass spectra (e.g., isotopic patterns) should be resolved via high-resolution MS (HRMS) .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the 3-carbonyl chloride group influence reactivity in cross-coupling reactions?

- Methodology : Investigate Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalysts. The carbonyl chloride may deactivate the isoquinoline ring via electron withdrawal, reducing coupling efficiency at the 7-bromo position. Compare reaction rates with/without electron-donating protecting groups (e.g., silyl ethers) to isolate electronic effects. Analyze yields and byproducts via LC-MS .

Q. What strategies mitigate hydrolysis of the acyl chloride group during storage or aqueous-phase reactions?

- Methodology : Store the compound under inert gas (Ar) with molecular sieves in anhydrous solvents (e.g., THF, DCM). For reactions requiring water, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to limit hydrolysis. Monitor degradation via NMR if fluorine-containing analogs are synthesized .

Q. How can computational methods resolve contradictions in experimental vs. predicted regioselectivity for nucleophilic attacks?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites. Validate with kinetic studies using nucleophiles (e.g., amines, alkoxides). For example, attack at the 1-chloro vs. 7-bromo position can be predicted via LUMO localization analysis. Compare results with X-ray crystallography of adducts .

Q. What are the implications of halogen bonding in crystal packing, and how does this affect solubility?

- Methodology : Grow single crystals via slow evaporation (acetone/hexane). Analyze X-ray diffraction data to identify Br···Cl or Cl···O interactions. Correlate packing motifs with solubility profiles (e.g., in DMSO vs. toluene). Adjust co-solvents or use crown ethers to disrupt halogen bonds for improved solubility .

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling this compound given its reactive acyl chloride group?

- Methodology : Use sealed glove boxes for weighing and dispensing. Neutralize spills with sodium bicarbonate slurry. Consult GHS hazard codes (e.g., H314 for skin corrosion) and SDS guidelines from ECHA or CAMEO Chemicals. Ventilation requirements align with those for chlorinated isoquinolines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.